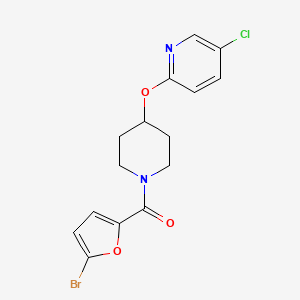
(5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of bromofuran, chloropyridine, and piperidine moieties
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its pharmacological properties, such as binding to specific receptors or enzymes, and its potential therapeutic effects in treating diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be employed in the manufacture of agrochemicals or specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Chloropyridine Derivative: The chloropyridine part is usually prepared by chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling Reactions: The bromofuran and chloropyridine derivatives are then coupled with piperidine through nucleophilic substitution or other coupling reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these halogens.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or chromium trioxide (CrO3) in acidic or basic media.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Products may include furanones or other oxidized derivatives.
Reduction: Reduced forms of the methanone moiety, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the compound’s specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanol: A similar compound with an alcohol group instead of a methanone.
(5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone: A compound with an ethanone group, differing slightly in the carbon chain length.
Uniqueness
What sets (5-Bromofuran-2-yl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3/c16-13-3-2-12(22-13)15(20)19-7-5-11(6-8-19)21-14-4-1-10(17)9-18-14/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJJTMBTBGXYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













